

Apovincaminic Acid Hydrochloride Salt: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Apovincaminic Acid Hydrochloride*
Salt
Cat. No.: *B1147027*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Apovincaminic acid, the major and active metabolite of the synthetic ethyl ester vinpocetine, is a compound of significant interest for its neuroprotective properties. This technical guide provides a comprehensive overview of the solubility and stability of its hydrochloride salt form. Due to the limited availability of public data on the salt form, this document synthesizes known information, draws inferences from its parent compound, and outlines standardized experimental protocols for its characterization. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the development and formulation of apovincaminic acid-based therapeutics.

Physicochemical Properties

Apovincaminic acid hydrochloride salt is the salt form of apovincaminic acid, a cerebral vasodilator. The hydrochloride salt is often utilized to enhance the aqueous solubility and overall bioavailability of the active pharmaceutical ingredient (API).

Property	Value	Source
Chemical Name	Apovincamin-22-oic Acid Hydrochloride Salt	[1]
CAS Number	72296-47-0	[1]
Molecular Formula	C ₂₀ H ₂₃ ClN ₂ O ₂	[1]
Molecular Weight	358.86 g/mol	[1]
Appearance	White to off-white solid	
Hygroscopicity	Reported to be hygroscopic	

Solubility Profile

The solubility of an API is a critical determinant of its absorption and bioavailability. While comprehensive quantitative data for **Apovincaminic Acid Hydrochloride Salt** is not widely published, the available information and general principles of salt forms suggest the following profile.

Qualitative Solubility

Solvent	Solubility Description	Source
Water	Very Slightly Soluble	[2]
DMSO	Slightly Soluble	[2]
Methanol	Slightly Soluble	[2]

Quantitative Solubility

A single quantitative data point has been reported for its solubility in Dimethyl Sulfoxide (DMSO).

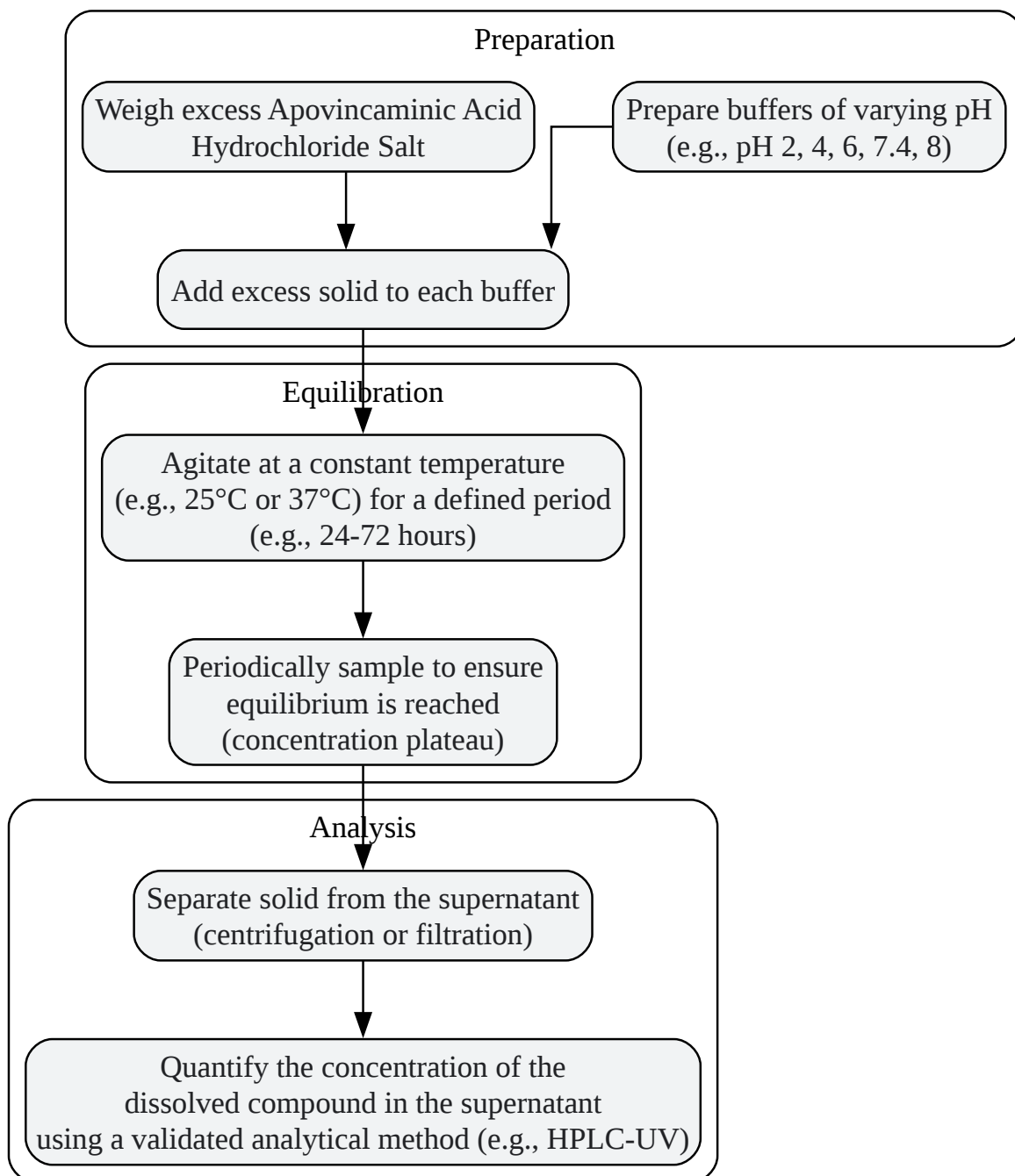
Solvent	Concentration	Notes	Source
DMSO	50 mg/mL (approximately 139.33 mM)	Requires sonication for dissolution. The hygroscopic nature of DMSO may influence solubility.	

pH-Dependent Solubility

The solubility of ionizable compounds like apovincaminic acid is highly dependent on the pH of the medium. As a hydrochloride salt of a weakly basic compound, its solubility is expected to be higher in acidic conditions and decrease as the pH increases towards its pKa and beyond. A detailed pH-solubility profile has not been found in public literature.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The following is a generalized protocol for determining the equilibrium solubility of **Apovincaminic Acid Hydrochloride Salt**.



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Caption: Experimental workflow for solubility determination.

Stability Profile

Understanding the stability of **Apovincaminic Acid Hydrochloride Salt** is crucial for determining its shelf-life, storage conditions, and potential degradation pathways.

Storage Recommendations

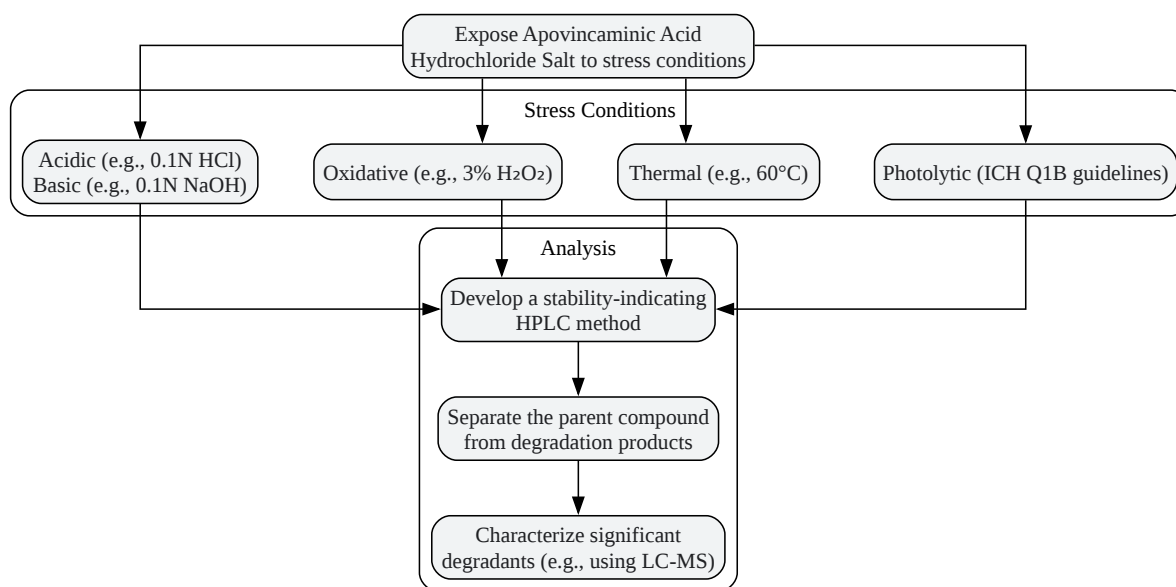
Form	Condition	Duration	Notes	Source
Solid	4°C, sealed from moisture	-	Hygroscopic nature requires protection from humidity.	
In Solvent	-20°C, sealed, protected from moisture	1 month	Aliquot to avoid repeated freeze-thaw cycles.	[3]
In Solvent	-80°C, sealed, protected from moisture	6 months	Aliquot to avoid repeated freeze-thaw cycles.	[3]

Degradation Pathways

Specific forced degradation studies on **Apovincaminic Acid Hydrochloride Salt** are not publicly available. However, studies on its parent compound, vinpocetine, indicate that hydrolysis is a key degradation pathway. The degradation of vinpocetine to apovincaminic acid is influenced by pH, with different mechanisms dominating in acidic versus neutral conditions. This suggests that the stability of apovincaminic acid itself is likely pH-sensitive.

Experimental Protocol for a Forced Degradation Study

A forced degradation study is essential to establish the intrinsic stability of the molecule and to develop a stability-indicating analytical method.



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Caption: Workflow for a forced degradation study.

Mechanism of Action and Signaling Pathway

The neuroprotective effects of apovincaminic acid are believed to be similar to its parent compound, vinpocetine. The mechanism is multifaceted, involving the modulation of several key cellular processes implicated in neuronal injury.

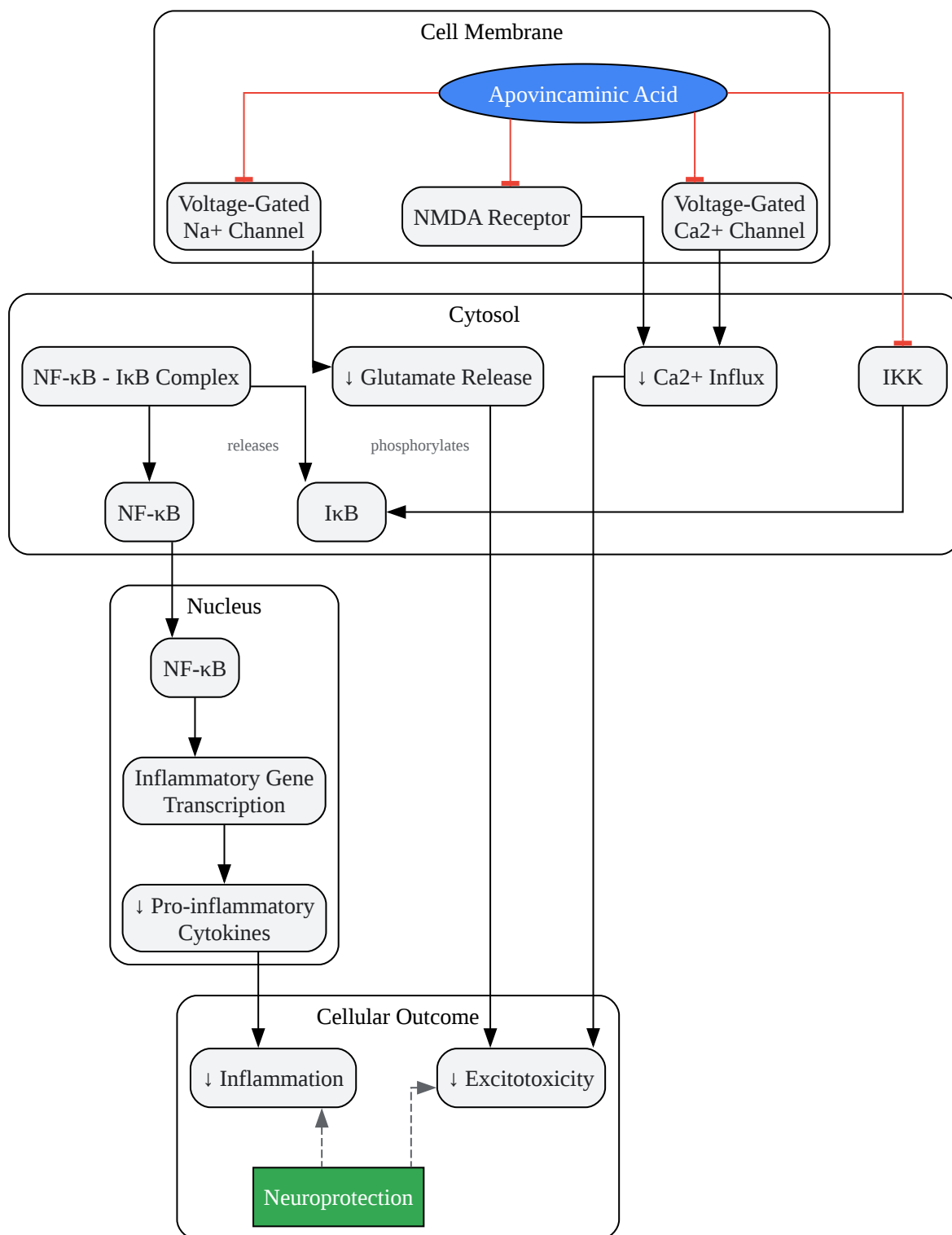
The proposed neuroprotective mechanisms include:

- **Inhibition of Voltage-Gated Sodium Channels:** This can reduce neuronal excitability and subsequent glutamate release, mitigating excitotoxicity.

- **Modulation of Glutamate Receptors:** Particularly the NMDA receptor, which plays a crucial role in excitotoxic neuronal death.
- **Inhibition of Voltage-Operated Calcium Channels:** This helps in preventing intracellular calcium overload, a key event in cell death pathways.
- **Anti-inflammatory Action:** Inhibition of the NF- κ B signaling pathway, which leads to a reduction in the production of pro-inflammatory cytokines.

Proposed Signaling Pathway

The following diagram illustrates the proposed signaling pathways through which apovincaminic acid may exert its neuroprotective effects.



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Caption: Proposed neuroprotective signaling pathway of Apovincaminic Acid.

Conclusion

Apovincaminic Acid Hydrochloride Salt is a promising neuroprotective agent. While there is a need for more comprehensive public data on its solubility and stability, this guide provides a foundational understanding based on available information and established scientific principles. The outlined experimental protocols offer a systematic approach for researchers to further characterize this compound, facilitating its development into a potential therapeutic. Future studies should focus on generating a detailed pH-solubility profile and conducting thorough forced degradation studies to fully elucidate its physicochemical properties.

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